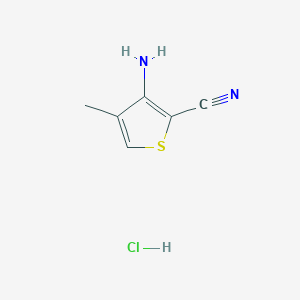

3-Amino-4-methylthiophene-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-amino-4-methylthiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S.ClH/c1-4-3-9-5(2-7)6(4)8;/h3H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUIHQWXPZOCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylthiophene-2-carbonitrile hydrochloride typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between these components . The reaction conditions often include the use of a base such as sodium methoxide in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylthiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-4-methylthiophene-2-carbonitrile hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylthiophene-2-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Methyl 4-Aminothiophene-3-carboxylate Hydrochloride

- Molecular Formula: C₆H₇NO₂S·HCl (MW: 193.65) .

- Substituents: A carboxylate ester at position 3 and an amino group at position 3.

- Key Properties :

- The methyl ester may confer different reactivity in synthetic pathways (e.g., hydrolysis susceptibility).

3-Amino-5-ethylthiophene-2-carbonitrile

- Substituents: Ethyl group at position 5, cyano group at position 2.

- Key Properties :

- Absence of a hydrochloride salt may reduce stability and increase volatility.

Analytical Considerations

Key parameters such as mobile phase composition, column type, and detection wavelength would need optimization based on the compound’s polarity and UV absorbance.

Biological Activity

3-Amino-4-methylthiophene-2-carbonitrile hydrochloride is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

The compound has the following chemical identifiers:

- CAS Number : 1603054-93-8

- Molecular Formula : C6H7ClN2S

- Molecular Weight : 174.65 g/mol

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, leading to inhibition or activation, which alters cellular processes.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways.

- Cellular Effects : Research indicates that it can induce cytotoxic effects in certain human cell lines, suggesting potential applications in cancer therapy.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies have indicated its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. It has been observed to exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Herbicidal Activity

In agricultural applications, the compound has been explored for its herbicidal potential. Its structural characteristics allow it to interfere with plant metabolic processes, making it effective against certain weed species .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| S. aureus | 50 | 18 |

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Q & A

Basic: What are the established synthetic routes for 3-Amino-4-methylthiophene-2-carbonitrile hydrochloride?

Answer:

The compound is typically synthesized via two primary pathways:

- Michael Addition-Cyclization Route : Cyanothioacetamide undergoes a Michael-type addition with α-bromochalcones, followed by intramolecular cyclization to form the thiophene core .

- Thioacrylamide Route : Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone under controlled conditions (e.g., anhydrous solvents, 60–80°C) to yield the target compound .

Key parameters include solvent selection (e.g., DMF or THF), reaction time (12–24 hours), and purification via recrystallization or column chromatography.

Basic: How is purity assessed for this compound in laboratory settings?

Answer:

Purity is validated using:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to resolve impurities .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirmation of proton/carbon environments (e.g., NH₂ at δ 6.5–7.0 ppm, CN at ~110 ppm in ¹³C NMR) .

- IR Spectroscopy : Detection of functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Melting Point Analysis : Sharp melting ranges (e.g., 205–208°C) indicate high crystallinity .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., Et₃N) improve cyclization efficiency .

- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of nitrile groups) .

- In-line Monitoring : TLC or LC-MS tracks reaction progress to terminate at peak conversion .

Advanced: What computational tools aid in predicting reactivity or structural stability?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of intermediates .

- Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzyme active sites) for drug design .

- X-ray Refinement Software : SHELXL refines crystallographic data to resolve bond lengths/angles and validate molecular geometry .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 213.08) .

- X-ray Crystallography : Resolves 3D structure; SHELX refines data to <0.01 Å resolution for bond parameters .

Advanced: How are contradictions in spectral data resolved during characterization?

Answer:

- Cross-Validation : Compare NMR, IR, and X-ray data to confirm functional group assignments .

- Dynamic NMR : Resolves tautomerism or conformational dynamics (e.g., NH₂ proton exchange) .

- Crystallographic Refinement : SHELXL corrects for thermal motion artifacts in X-ray data .

Advanced: What challenges arise in scaling up synthesis from lab to pilot scale?

Answer:

- Purification Bottlenecks : Column chromatography is replaced with recrystallization or fractional distillation for cost efficiency .

- Solvent Recovery : Closed-loop systems recover DMF or THF to reduce waste .

- Safety Protocols : Handling reactive intermediates (e.g., α-bromochalcones) requires inert atmospheres and explosion-proof equipment .

Basic: What biological activities are associated with this compound?

Answer:

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., tyrosine kinase) by disrupting ATP-binding pockets .

- Antimicrobial Activity : Derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Anti-inflammatory Potential : Modulates COX-2 activity in in vitro assays (IC₅₀ ~10 µM) .

Advanced: How is X-ray crystallography applied to confirm molecular structure?

Answer:

- Crystal Growth : Slow evaporation from EtOH/water yields diffraction-quality crystals .

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for small-molecule structures .

- Refinement with SHELXL : Corrects for absorption and thermal motion; final R-factors <5% validate accuracy .

Advanced: What strategies mitigate degradation during storage?

Answer:

- Lyophilization : Freeze-drying under vacuum preserves hygroscopic compounds .

- Inert Atmosphere Storage : Argon-filled vials prevent oxidation of amine groups .

- Stability Studies : Accelerated aging tests (40°C/75% RH) identify optimal storage conditions (e.g., -20°C in amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.